DMT-dC(bz) Phosphoramidite

Beschreibung

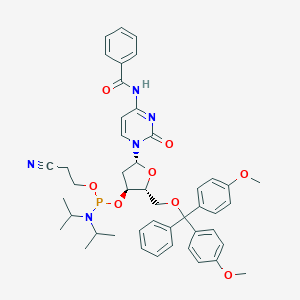

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTNFMKLGRFZDX-SALLYJDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H52N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431406 | |

| Record name | Bz-dC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102212-98-6 | |

| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102212-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bz-dC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Oligonucleotide Synthesis Employing Dmt Dc Bz Phosphoramidite

The Standard Phosphoramidite (B1245037) Synthesis Cycle

The automated, solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. nih.gov The cycle, which is repeated until the desired sequence is assembled, consists of four main chemical steps: detritylation, coupling, capping, and oxidation or sulfurization. tcichemicals.comnih.govwikipedia.org

Coupling Step: Activation and Phosphite (B83602) Triester Formation

Following the removal of the 5'-hydroxyl protecting group, the now free hydroxyl group of the support-bound nucleoside is ready to react with the next activated phosphoramidite monomer. atdbio.combiomers.net In the case of incorporating a deoxycytidine residue, DMT-dC(bz) Phosphoramidite is used. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole, or 4,5-dicyanoimidazole (B129182) (DCI), which protonates the diisopropylamino group of the phosphoramidite. wikipedia.orgfujifilm.comgoogle.com

This activation makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain. atdbio.com This reaction forms an unstable phosphite triester linkage between the new nucleoside and the growing chain. atdbio.combiosearchtech.com The high coupling efficiency of DNA phosphoramidites like DMT-dC(bz) is crucial for the synthesis of high-yield and high-quality oligonucleotides. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Table 1: Common Activators for Phosphoramidite Coupling

| Activator | Chemical Name | Common Concentration |

|---|---|---|

| 1H-Tetrazole | 1H-Tetrazole | 0.2–0.7 M |

| ETT | 5-Ethylthio-1H-tetrazole | 0.2–0.7 M |

| DCI | 4,5-Dicyanoimidazole | 0.2–0.7 M |

| BTT | 5-Benzylthio-1H-tetrazole | Used to activate phosphoramidite |

This table summarizes common activators used in the coupling step of phosphoramidite chemistry. The concentrations can vary depending on the specific synthesizer and protocol. wikipedia.orgfujifilm.com

Oxidation or Sulfurization of the Internucleotide Linkage

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step and must be converted to a more stable pentavalent phosphorus species. atdbio.com This is typically achieved through oxidation, which converts the phosphite triester to a phosphate (B84403) triester, the protected precursor of the natural phosphodiester linkage. wikipedia.org The standard oxidation reagent is a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine. wikipedia.orgatdbio.com Anhydrous oxidation conditions using reagents like tert-Butyl hydroperoxide can also be employed. wikipedia.org

Alternatively, for the synthesis of phosphorothioate (B77711) oligonucleotides, which exhibit increased nuclease resistance, the oxidation step is replaced by sulfurization. wikipedia.orgglenresearch.com This is accomplished by treating the phosphite triester with a sulfur-transfer reagent. wikipedia.org

Table 2: Common Oxidation and Sulfurization Reagents

| Process | Reagent | Description |

|---|---|---|

| Oxidation | Iodine/Water/Pyridine | Standard reagent for converting phosphite triester to phosphate triester. atdbio.com |

| Oxidation | (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) | An alternative, more efficient anhydrous oxidizing agent. wikipedia.org |

| Sulfurization | 3H-1,2-benzodithiole-3-one-1,1-dioxide (Beaucage Reagent) | An efficient sulfurizing reagent, though it can have stability issues on the synthesizer. glenresearch.comglenresearch.com |

| Sulfurization | 3-(Dimethylaminomethylidene)amino-3H-1,2,4-dithiazole-3-thione (DDTT) | Offers rapid sulfurization kinetics and high stability in solution. wikipedia.org |

| Sulfurization | Elemental Sulfur | Can be used for sulfurization, but the reaction is slow and can pose technical challenges. glenresearch.com |

This table outlines common reagents for the oxidation and sulfurization steps in oligonucleotide synthesis.

Capping of Unreacted Hydroxyl Groups

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains will fail to react with the incoming phosphoramidite. biomers.net To prevent these unreacted chains (failure sequences or "n-1" sequences) from participating in subsequent synthesis cycles, they are permanently blocked in a step called "capping". glenresearch.comsigmaaldrich.com

Capping is typically achieved by acetylation of the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and an activator like N-methylimidazole (NMI). glenresearch.comsigmaaldrich.comgoogle.com This renders the hydroxyl group unreactive for the remainder of the synthesis. Incomplete capping is a major source of deletion mutations in the final oligonucleotide product. glenresearch.com

Detritylation (DMT Group Removal) for Chain Elongation

The initial step in each synthesis cycle is the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support (in the first cycle) or the terminal nucleoside of the growing chain (in subsequent cycles). wikipedia.orgsigmaaldrich.com This deblocking step is typically performed using a solution of a weak acid, such as 2% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758) or toluene (B28343). nih.govwikipedia.org The removal of the DMT group generates a bright orange-colored DMT carbocation, which can be used to monitor the efficiency of each coupling step. sigmaaldrich.com Following detritylation, the free 5'-hydroxyl group is available for the next coupling reaction. atdbio.comsigmaaldrich.com

Protecting Group Strategies for Cytosine Residues in Oligonucleotide Synthesis

The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and can undergo unwanted side reactions during the coupling step. wikipedia.orgatdbio.com To prevent this, these amino groups are protected throughout the synthesis.

Benzoyl (Bz) Protection in this compound and its Significance

In the case of deoxycytidine, the exocyclic amino group (N4) is commonly protected with a benzoyl (Bz) group. libretexts.orgusp.org This protection is crucial for preventing side reactions at the amino group during the activation and coupling steps of phosphoramidite chemistry. usp.orgalfachemic.com The benzoyl group is stable throughout the synthesis cycles but can be readily removed during the final deprotection step, typically by treatment with aqueous ammonia (B1221849) or methylamine (B109427). atdbio.comlibretexts.org

The stability of the benzoyl protecting group is a key consideration. While it provides robust protection during synthesis, it is more resistant to cleavage than some alternative protecting groups like acetyl (Ac). glenresearch.com This increased stability can be advantageous for the synthesis of longer oligonucleotides where repeated exposure to the synthesis cycle reagents could lead to premature deprotection with more labile groups. alfachemic.com However, the conditions required for benzoyl group removal can sometimes lead to side reactions, such as transamination when using methylamine for deprotection. atdbio.comglenresearch.com The choice of protecting group for cytosine, therefore, represents a balance between stability during synthesis and the ease and cleanliness of the final deprotection.

Table 3: Comparison of Common Protecting Groups for Cytosine

| Protecting Group | Abbreviation | Key Features | Deprotection Conditions |

|---|---|---|---|

| Benzoyl | Bz | Robust protection, suitable for long-chain synthesis. alfachemic.com | Aqueous ammonia or methylamine. libretexts.org |

| Acetyl | Ac | More labile than Bz, allows for milder deprotection conditions, avoiding some side reactions. glenresearch.com | Aqueous ammonia/methylamine mixtures, often at elevated temperatures for short periods. glenresearch.com |

| Isobutyryl | iBu | Another common acyl protecting group. | Cleaved with aqueous ammonia. umich.edu |

This table provides a comparative overview of common protecting groups for the exocyclic amino group of cytosine in oligonucleotide synthesis.

Comparative Analysis with Alternative Protecting Groups (e.g., Acetyl)

The acetyl group is known to be more labile than the benzoyl group and can be removed under gentler basic conditions. libretexts.orgnih.gov This lability is advantageous when synthesizing modified oligonucleotides that might be sensitive to the harsher conditions required to remove Bz groups. nih.gov In contrast, the benzoyl group offers greater stability during the synthesis steps. libretexts.orgwikipedia.org

Table 1: Comparison of Benzoyl (Bz) and Acetyl (Ac) Protecting Groups for Deoxycytidine

| Feature | Benzoyl (Bz) Group | Acetyl (Ac) Group |

|---|---|---|

| Chemical Stability | More stable, robust protection during synthesis. wikipedia.orglibretexts.org | More labile, less stable than Bz. libretexts.orgnih.gov |

| Common Use | Standard protection scheme for dA and dC. wikipedia.orgsigmaaldrich.com | Used when milder deprotection is needed; common for dC. wikipedia.orgnih.gov |

| Removal Conditions | Requires stronger basic conditions (e.g., concentrated ammonia at elevated temperatures). atdbio.comsigmaaldrich.com | Removable with milder bases (e.g., aqueous ammonia, methylamine). libretexts.orgnih.gov |

| Compatibility | Broadly compatible with standard synthesis protocols. | Preferred for sensitive oligonucleotides or when using specific deprotection reagents like aqueous methylamine. nih.gov |

Implications for Deprotection Kinetics and Side Product Formation

The kinetics of the deprotection step and the potential for side product formation are significantly influenced by the choice of protecting group. The robust nature of the benzoyl group on this compound necessitates relatively prolonged exposure to concentrated base at high temperatures for its complete removal. sigmaaldrich.com A typical condition involves using concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 5 to 8 hours. atdbio.comsigmaaldrich.com

While effective, these conditions can lead to side reactions. A notable side product when using N4-benzoyl cytidine (B196190) is the result of transamidation, especially when deprotection is carried out with aqueous methylamine. atdbio.comnih.gov This reaction results in the partial substitution of the benzoyl group with a methylamino group, yielding an undesired N4-methylated cytidine in the final oligonucleotide. nih.gov

Using an acetyl group for cytidine protection can circumvent this issue. The acetyl group is hydrolyzed much more rapidly, which prevents the transamidation side reaction when using methylamine for deprotection. atdbio.com Research has shown that using dC(Ac) can be beneficial when using certain fast deprotection reagents, as it results in significantly lower side product formation compared to the traditional dC(bz). google.com

Table 2: Deprotection Conditions and Side Product Formation

| Protecting Group | Typical Deprotection Reagent | Conditions | Key Side Products |

|---|---|---|---|

| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 5-8 hours at 55°C atdbio.comsigmaaldrich.com | Degradation of sensitive oligos; transamidation with methylamine to form N4-methylcytidine. nih.gov |

| Acetyl (Ac) | Aqueous Ammonia / Methylamine | Room temperature or mild heating atdbio.comnih.gov | Minimal; rapid hydrolysis avoids transamidation with methylamine. atdbio.com |

Influence of Solid Support Materials on Synthesis Efficiency and Oligonucleotide Quality

Solid-phase oligonucleotide synthesis, by its nature, relies on an insoluble support material to which the initial nucleoside is tethered. google.com The choice of this solid support significantly impacts the efficiency of the synthesis and the quality of the final product. The most commonly used solid support material is Controlled-Pore Glass (CPG), though others like polystyrene (PS) are also utilized. atdbio.com

The physical properties of the support are critical. These include:

Pore Size: The pores must be large enough to allow the free diffusion of reagents (like the activated this compound) and solvents to the growing oligonucleotide chain, as well as the removal of waste products. Insufficient diffusion can lead to lower coupling efficiencies and an increase in deletion sequences.

Loading Capacity: This refers to the amount of the initial nucleoside that can be attached per gram of support material (measured in µmol/g). While a higher loading might seem to produce more product, it can lead to steric hindrance between growing chains, reducing reaction efficiency.

Mechanical and Chemical Stability: The support must remain intact and inert throughout the repeated cycles of the synthesis process, which involve exposure to both acidic (for detritylation) and basic (during capping) conditions, as well as various organic solvents. sigmaaldrich.comatdbio.com

The efficiency of each coupling step, including the addition of this compound, is directly affected by the accessibility of the reactive sites on the solid support. A well-chosen support ensures high coupling efficiencies (often >98%), leading to a higher yield of the desired full-length oligonucleotide and simplifying subsequent purification. nih.gov

Automation in Chemical Oligonucleotide Synthesis and the Integration of this compound

The process of oligonucleotide synthesis has been fully automated since the late 1970s, enabling the rapid and reliable production of custom sequences. wikipedia.org this compound is a key reagent designed for seamless integration into these automated synthesizers. sigmaaldrich.comgoogle.com

The automated synthesis process consists of a repeated four-step cycle for each nucleotide added to the chain. sigmaaldrich.comatdbio.com

Table 3: The Automated Oligonucleotide Synthesis Cycle

| Step | Name | Description | Role of/Relation to this compound |

|---|---|---|---|

| 1 | Detritylation | The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, exposing a reactive hydroxyl group. This is typically done with trichloroacetic acid (TCA) or dichloroacetic acid (DCA). wikipedia.orgsigmaaldrich.com | This step prepares the growing chain for the addition of the next nucleotide. |

| 2 | Coupling | The this compound monomer is activated by a weak acid catalyst (e.g., 1H-tetrazole) and delivered to the solid support. The free 5'-OH of the growing chain attacks the activated phosphoramidite, forming a phosphite triester linkage. wikipedia.orgsigmaaldrich.com | This is the core step where the this compound is incorporated into the sequence. |

| 3 | Capping | Any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked by acetylation. This prevents the formation of failure sequences with internal deletions. wikipedia.orgsigmaaldrich.com | This step ensures the purity of the final product by terminating incomplete chains. |

| 4 | Oxidation | The unstable phosphite triester linkage formed during coupling is oxidized to a more stable phosphate triester. This is typically achieved using an iodine solution. wikipedia.orgsigmaaldrich.com | This step stabilizes the newly formed internucleotide bond before the next cycle begins. |

This four-step cycle is repeated for each nucleotide in the desired sequence. Automated synthesizers are programmed to deliver the correct phosphoramidite monomer [e.g., DMT-dA(bz), DMT-dG(ib), DMT-dT, or DMT-dC(bz)] and reagents in the precise order and for the specific duration required, allowing for the high-throughput synthesis of oligonucleotides. nih.govgoogle.com

Advanced Applications of Oligonucleotides Synthesized with Dmt Dc Bz Phosphoramidite in Research

Development of DNA-Based Research Probes and Primers

The synthesis of custom DNA sequences is a cornerstone of modern molecular biology, enabling the creation of essential tools like research probes and primers. DMT-dC(bz) Phosphoramidite (B1245037) is a key building block for incorporating deoxycytidine into these synthetic oligonucleotides. axispharm.commedchemexpress.com The high coupling efficiency of this reagent ensures the fidelity of the final sequence, which is paramount for the specificity and reliability of probes and primers in various research applications. sigmaaldrich.comsigmaaldrich.com

Oligonucleotides synthesized using DMT-dC(bz) Phosphoramidite are extensively used as primers in Polymerase Chain Reaction (PCR) and as essential reagents in DNA sequencing. axispharm.commedchemexpress.com In PCR, the primers define the specific region of the DNA template to be amplified. The purity and precise sequence of these primers, guaranteed by the quality of the phosphoramidite chemistry, are critical for the accuracy and efficiency of the amplification. Similarly, DNA sequencing techniques, such as the Sanger method, rely on synthetic oligonucleotides to initiate the sequencing reaction. medchemexpress.comdcchemicals.com The stability and purity of these primers ensure a clean and readable sequence.

| Methodology | Role of Oligonucleotides Synthesized with this compound | Key Requirement |

| Polymerase Chain Reaction (PCR) | Act as forward and reverse primers that bind to complementary DNA strands, initiating amplification by DNA polymerase. axispharm.com | High sequence fidelity to ensure specific amplification of the target region. |

| Real-Time PCR (qPCR) | Serve as primers and can be part of fluorescent probes for real-time detection of DNA amplification. dcchemicals.com | Purity and stability to ensure accurate quantification. |

| DNA Sequencing (Sanger Method) | Function as primers that anneal to the template DNA, providing a starting point for DNA polymerase to synthesize new strands that are terminated by dideoxynucleotides. medchemexpress.com | Precise length and sequence for unambiguous determination of the DNA sequence. |

Hybridization-based assays rely on the principle of a labeled nucleic acid probe binding to its complementary target sequence. Oligonucleotides created with this compound are fundamental components of these probes. These assays are used to detect and quantify specific DNA or RNA sequences within complex biological samples. The benzoyl protection on the cytosine ensures that the synthesized probe has the correct sequence for specific target binding. axispharm.com Modified versions of phosphoramidites are often used to create fluorescent oligonucleotide probes with enhanced target binding and spectral properties for techniques like in situ hybridization and microarrays. medchemexpress.com

| Assay Type | Application of Probes Synthesized with this compound |

| Southern Blotting | DNA probes detect specific DNA sequences in a sample. |

| Northern Blotting | DNA or RNA probes detect specific RNA sequences. |

| Fluorescence In Situ Hybridization (FISH) | Fluorescently labeled DNA probes localize specific DNA sequences within chromosomes or RNA targets within a cell. |

| Microarrays | Oligonucleotide probes are immobilized on a solid surface to simultaneously measure the expression levels of large numbers of genes. |

Synthesis of Therapeutically Relevant Oligonucleotides and Analogs

The versatility of phosphoramidite chemistry extends to the synthesis of oligonucleotides intended for therapeutic use. This compound is used to prepare stable DNA strands that are components of various therapeutic modalities aimed at modulating gene expression. axispharm.com

Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acids designed to bind to a specific messenger RNA (mRNA) target. This binding event can inhibit the translation of the mRNA into a protein, thereby modulating gene expression. This compound is a standard reagent for synthesizing the DNA portions of ASOs. tcichemicals.comchemicalbook.comprotheragen.ai For instance, it is used in the preparation of "gapmer" ASOs, which feature a central block of DNA flanked by modified nucleic acid analogs. This DNA gap is crucial for activating RNase H, an enzyme that degrades the target RNA. tcichemicals.com

| Feature | Relevance of this compound in ASO Synthesis |

| Sequence Specificity | High-fidelity synthesis ensures the ASO binds precisely to the intended mRNA target, minimizing off-target effects. |

| RNase H Activation | The DNA sequence created using this phosphoramidite within a gapmer ASO is recognized by RNase H, leading to the degradation of the target mRNA. tcichemicals.com |

| Chemical Stability | The benzoyl protecting group is robust, allowing for the efficient synthesis of stable oligonucleotide backbones required for therapeutic use. sigmaaldrich.comaxispharm.com |

RNA interference (RNAi) is a natural biological process in which RNA molecules inhibit gene expression. This pathway can be harnessed for therapeutic purposes using agents like small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs). While these agents are primarily composed of RNA, their synthesis often involves modified phosphoramidites to enhance stability and efficacy. axispharm.com For example, a modified version, N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite, is used in the synthesis of siRNA and shRNA. Another related reagent, DMT-2′-OME-dC(Bz)-CE-Phosphoramidite, which provides enhanced nuclease resistance and binding affinity, is also employed for RNAi applications. axispharm.com These examples highlight how the fundamental chemistry of protected phosphoramidites, including the benzoyl-protected cytidine (B196190), is adapted to create sophisticated RNAi therapeutics.

The development of advanced gene editing technologies, such as CRISPR-Cas9, has opened new avenues for therapeutic intervention. These systems require precisely synthesized nucleic acid components to function. This compound is suitable for synthesizing the stable DNA strands that can be used as components of these gene editing tools. axispharm.com For example, synthetic DNA oligonucleotides are used as repair templates in homology-directed repair (HDR) pathways, which can be triggered by CRISPR-Cas9 to introduce specific genetic changes. The high-purity oligonucleotides produced using reliable phosphoramidites are essential for the accuracy of these edits.

Structural and Functional Nucleic Acid Studies

The precise nature of this compound as a building block in oligonucleotide synthesis is fundamental to its application in advanced research. This phosphoramidite is a specialized form of deoxycytidine, one of the four essential bases in DNA. axispharm.comsigmaaldrich.com To prevent unwanted chemical reactions during the automated synthesis process, the reactive amino group of the cytosine base is protected by a benzoyl (bz) group. sigmaaldrich.comusp.org Concurrently, the 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMT) group. usp.org The DMT group is crucial for monitoring the synthesis process and is removed at the beginning of each coupling cycle to allow the oligonucleotide chain to be extended. axispharm.comtcichemicals.com The phosphoramidite method enables the rapid and efficient synthesis of high-purity DNA oligonucleotides with defined sequences. sigmaaldrich.comtcichemicals.com

The stability of this compound in solution is a critical factor for successful synthesis. Studies have shown that its stability, along with thymidine (B127349) (T) phosphoramidite, is greater than that of the phosphoramidites for deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). researchgate.net This high stability contributes to high coupling efficiencies and the production of high-quality oligonucleotides, which are essential for the sensitive and precise applications discussed below. sigmaaldrich.comsigmaaldrich.com

Investigation of DNA-Drug Interactions and Binding Affinity

Oligonucleotides synthesized using this compound are invaluable tools for investigating the interactions between DNA and therapeutic agents. By creating specific DNA sequences, researchers can study how drugs bind to and modify DNA, which is the mechanism of action for many anticancer agents. medchemexpress.com For example, the study of how platinum-based drugs like cisplatin (B142131) form adducts with DNA is a key area of research. acs.org Synthetic oligonucleotides allow for the precise placement of cytidine residues to analyze the formation and structure of these drug-DNA complexes. acs.org

The binding of metal centers to nucleosides can introduce unique geometries and reactivities not found in purely organic structures. acs.org Researchers use oligonucleotides synthesized with this compound to create models of these interactions. This allows for detailed analysis of binding affinity, sequence specificity, and the structural changes induced in the DNA upon drug binding. Such studies are fundamental to understanding the biological activity of these drugs and for the rational design of new metallodrugs with improved efficacy and reduced side effects. acs.org

Table 1: Research Findings in DNA-Drug Interaction Studies

| Drug Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Platinum Analogs | Study of cisplatin-DNA adducts | Synthetic oligonucleotides enable detailed structural and functional analysis of how the drug crosslinks with specific DNA sequences. | acs.org |

| Purine Nucleoside Analogs | Inhibition of DNA synthesis | These drugs function by being incorporated into DNA, leading to the termination of DNA chain elongation, a process studied using custom-synthesized oligonucleotides. | medchemexpress.com |

Elucidation of Nucleic Acid-Protein Recognition Mechanisms

The interaction between nucleic acids and proteins is central to most cellular processes, including DNA replication, transcription, and repair. Oligonucleotides with precisely defined sequences, made possible by reagents like this compound, are essential for dissecting these recognition mechanisms. Researchers can synthesize specific DNA sequences that correspond to protein binding sites, such as transcription factor binding sites or enzyme recognition sequences.

By introducing specific modifications or mutations into these synthetic DNA strands, scientists can identify the critical nucleotides and functional groups involved in the protein recognition process. For instance, a cytidine residue can be systematically replaced with other bases to determine its importance for the binding of a specific protein. These "mutagenesis" studies help to map the energetic landscape of DNA-protein interactions and reveal the code of molecular recognition. This knowledge is crucial for understanding gene regulation and the molecular basis of diseases that arise from faulty DNA-protein interactions.

Biomolecular Engineering and Synthetic Biology Constructs

In the fields of biomolecular engineering and synthetic biology, custom-synthesized oligonucleotides serve as the fundamental building blocks for creating novel biological circuits, devices, and nanostructures. The reliability and high purity of oligonucleotides produced using this compound are critical for the successful assembly of these complex constructs. sigmaaldrich.comsigmaaldrich.com

Development of DNA Computing Elements

Chemically synthesized DNA is a key component in the emerging field of DNA computing. tcichemicals.comtcichemicals.com This paradigm uses the molecular recognition properties of DNA base pairing to perform computations. Oligonucleotides synthesized with this compound can be designed as logical gates or other computational elements. acs.org The programmability of DNA sequences allows for the creation of complex nanostructures and molecular machinery that can process information. acs.org The ability to synthesize high-fidelity DNA strands is paramount, as even single-base errors can disrupt the function of a DNA-based computational device.

Engineering of Aptamers for Molecular Recognition

Aptamers are short, single-stranded DNA or RNA molecules that can be engineered to bind to a wide variety of target molecules—such as proteins, small molecules, or cells—with high affinity and specificity. They are often developed through a process of in vitro selection. Oligonucleotides synthesized with this compound are central to creating the initial libraries of random DNA sequences from which aptamers are selected.

Furthermore, phosphoramidite chemistry is used to introduce specific modifications into potential aptamer sequences to enhance their binding properties or stability. For example, a modified version of dC phosphoramidite was used to introduce specific mutations into an oligonucleotide sequence, resulting in aptamers that could bind to target proteins and modulate their function. These engineered aptamers have significant potential in diagnostics, therapeutics, and as molecular sensors. cd-bioparticles.net

Table 2: Applications in Aptamer Engineering

| Application Area | Aptamer Function | Role of this compound | Reference |

|---|---|---|---|

| Protein Recognition | Bind to specific proteins to affect their function | Used to synthesize oligonucleotides with specific mutations to create the desired aptamer. | |

| Drug Delivery | Target specific cells or tissues for drug delivery | Forms the backbone of aptamers used in targeted delivery systems. | cd-bioparticles.net |

Synthesis of Modified Nucleic Acid Structures Utilizing Dmt Dc Bz Phosphoramidite and Its Derivatives

Incorporating Cytosine Base Modifications

The standard phosphoramidite (B1245037) method is a cornerstone of modern oligonucleotide synthesis, allowing for the rapid and efficient construction of DNA and RNA sequences. Central to this process are phosphoramidite building blocks, such as DMT-dC(bz) Phosphoramidite, which is a specialized reagent for synthesizing deoxycytidine (dC) oligonucleotides. axispharm.com This reagent features a benzoyl (bz) group to protect the exocyclic amine of cytosine during synthesis and a dimethoxytrityl (DMT) group on the 5'-hydroxyl function, which facilitates monitoring of the synthesis process. axispharm.com Beyond the synthesis of natural DNA, these building blocks are pivotal in creating oligonucleotides with modified bases to enhance their therapeutic and diagnostic potential.

Synthesis of 5-Methylcytosine Analogues (e.g., via 5-Me-DMT-dC(Bz)-CE-Phosphoramidite)

5-Methylcytosine (5-Me-dC) is a crucial epigenetic modification in mammals, involved in regulating gene expression and cellular differentiation. nih.gov The introduction of 5-Me-dC into synthetic oligonucleotides can enhance duplex stability by increasing the DNA melting temperature and creating tighter binding for primers and probes. sigmaaldrich.com

The synthesis of oligonucleotides containing 5-methylcytosine is readily achieved using a modified phosphoramidite monomer, specifically N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-5-methylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, often abbreviated as DMT-5Me-dC(Bz)-CE Phosphoramidite. medchemexpress.comtcichemicals.comchempep.com This building block is structurally analogous to the standard this compound, with the addition of a methyl group at the 5-position of the cytosine base. It is incorporated into the growing oligonucleotide chain using the same automated phosphoramidite synthesis cycle. This allows for the precise, site-specific placement of 5-methylcytosine within a custom DNA sequence. The use of this analogue is significant in the preparation of locked nucleic acids (LNAs) and in optimizing fluorescent oligonucleotide probes to improve their spectral properties and target binding affinity. medchemexpress.com

Table 1: Key Phosphoramidites for Cytosine and 5-Methylcytosine Incorporation

| Compound Name | Abbreviation | Role in Synthesis |

|---|---|---|

| N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite | This compound | Standard building block for incorporating deoxycytidine. axispharm.com |

Exploration of Other Cytosine Base Modifications for Functional Enhancement

Beyond 5-methylcytosine, other modifications of the cytosine base are subjects of intense research for their roles in epigenetics and their potential to enhance oligonucleotide function. frontiersin.org These include oxidized forms of 5-mC, such as 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). nih.gov These modifications are intermediates in the active DNA demethylation pathway and serve as distinct epigenetic markers. nih.govfrontiersin.org

Backbone Modifications in Oligonucleotides

Modifications to the phosphodiester backbone of oligonucleotides are a primary strategy for improving their therapeutic properties. Natural phosphodiester bonds are susceptible to cleavage by nucleases in the body, leading to rapid degradation. By altering this linkage, the stability and, consequently, the in vivo efficacy of oligonucleotide-based drugs can be dramatically increased.

Synthesis of Phosphorothioate (B77711) Oligonucleotides for Nuclease Resistance

One of the most common and successful backbone modifications is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a sulfur atom. biosyn.comnih.gov This single-atom substitution renders the linkage highly resistant to nuclease degradation. nih.gov

Phosphorothioate oligonucleotides are synthesized using the standard phosphoramidite method, with a key change in the oxidation step of the synthesis cycle. Instead of using an oxidizing agent (like iodine and water) to convert the trivalent phosphite (B83602) triester to a pentavalent phosphate triester, a sulfurizing agent is introduced. This sulfurization step efficiently creates the phosphorothioate linkage. nih.gov This approach allows for the creation of oligonucleotides that are fully modified with phosphorothioate linkages or chimeras containing both standard phosphodiester and phosphorothioate bonds. nih.gov

Approaches to Phosphorodiamidate Morpholino (PMO) Synthesis

Phosphorodiamidate Morpholino Oligomers (PMOs) represent a more radical departure from the natural nucleic acid structure. creative-biogene.com In PMOs, the deoxyribose sugar is replaced with a morpholine ring, and the phosphodiester backbone is replaced by a phosphorodiamidate linkage. creative-biogene.comresearchgate.net This results in an uncharged, nuclease-resistant backbone that offers significant therapeutic advantages, as demonstrated by several FDA-approved PMO-based drugs. creative-biogene.comacs.org

The synthesis of PMOs is more challenging than standard oligonucleotide synthesis but has seen significant advancements. acs.orgnih.gov Modern approaches have adapted the synthesis for use in automated DNA synthesizers. acs.orgchemrxiv.org These methods often employ trityl or Fmoc-protected morpholino monomers with a chlorophosphoramidate moiety. acs.orgchemrxiv.org Researchers have developed optimized combinations of solid supports, deblocking reagents, and coupling agents to improve efficiency. acs.org Furthermore, fully automated fast-flow synthesis platforms have been created that can reduce coupling times by up to 22-fold compared to previous methods, enabling the rapid production of therapeutic PMO sequences. nih.gov

Sugar Modifications: Introduction of 2'-O-Methyl and Other 2'-Modified Nucleosides

Modifying the 2'-position of the ribose sugar ring is another key strategy for enhancing the therapeutic properties of oligonucleotides. These modifications can increase binding affinity to complementary RNA targets, improve nuclease resistance, and reduce off-target effects.

The 2'-O-Methyl (2'-OMe) modification is one of the most common and well-studied sugar modifications. amerigoscientific.com The addition of a methyl group at the 2'-hydroxyl position stabilizes the ribose in a conformation that facilitates the formation of a stable A-type helix when bound to an RNA target. amerigoscientific.com This leads to a higher melting temperature (Tm) of the duplex compared to an unmodified DNA-RNA hybrid. amerigoscientific.com Oligonucleotides containing 2'-OMe modifications are synthesized using the corresponding 2'-O-methyl phosphoramidite building blocks (e.g., DMT-2'-O-methyl-rA(Bz) Phosphoramidite) in an automated synthesizer. tcichemicals.com

Beyond 2'-OMe, a variety of other 2'-modifications have been developed and investigated. These include 2'-O-methoxyethyl (2'-O-MOE) and the more recent 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA). biosyn.comacs.org The 2'-O-MOE modification is featured in several FDA-approved antisense oligonucleotides. The synthesis of nucleosides with these modifications has been described, allowing for their conversion into phosphoramidites and subsequent incorporation into oligonucleotides. acs.org These advanced modifications can further enhance stability, binding affinity, and pharmacokinetic properties, making them valuable for the development of next-generation nucleic acid therapeutics. biosyn.comnih.govmdpi.com

Table 2: Examples of Modified Nucleoside Derivatives

| Modification Type | Example | Key Feature |

|---|---|---|

| Base Modification | 5-Methylcytosine | Enhances duplex stability. sigmaaldrich.com |

| Backbone Modification | Phosphorothioate | Provides nuclease resistance. biosyn.comnih.gov |

| Sugar Modification | 2'-O-Methyl | Increases binding affinity to RNA and nuclease stability. amerigoscientific.com |

Implications for Enhanced Nuclease Resistance and Target Binding Affinity

Oligonucleotides in their natural phosphodiester form are susceptible to rapid degradation by nucleases present in biological systems. To overcome this limitation, chemical modifications are introduced into the oligonucleotide backbone, sugar moiety, or nucleobase. The incorporation of modified cytidine (B196190) analogs, synthesized from derivatives of this compound, can significantly enhance nuclease resistance. For instance, modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) substitutions, sterically hinder the approach of nuclease enzymes, thereby prolonging the oligonucleotide's half-life in a cellular environment.

These modifications also have a profound impact on the target binding affinity of the oligonucleotide. The affinity, often measured by the melting temperature (Tm) of the duplex formed between the oligonucleotide and its complementary strand, is a critical parameter for the efficacy of antisense oligonucleotides, siRNAs, and diagnostic probes. Modifications that pre-organize the sugar pucker into an A-form geometry, which is characteristic of RNA and RNA-DNA duplexes, tend to increase the binding affinity.

Table 1: Impact of 2'-Modifications on Oligonucleotide Properties

| Modification | Effect on Nuclease Resistance | Effect on Binding Affinity (ΔTm per modification) |

| 2'-O-Methyl (2'-OMe) | Increased | +1.0 to +1.5 °C |

| 2'-Fluoro (2'-F) | Increased | +1.5 to +2.0 °C |

| Phosphorothioate | Significantly Increased | -0.5 °C (slight decrease) |

Synthesis of Conformationally Constrained Nucleoside Analogs

A powerful strategy to enhance both nuclease resistance and binding affinity is the use of conformationally constrained nucleoside analogs. These molecules contain chemical bridges that lock the ribose sugar into a specific conformation, reducing the entropic penalty of duplex formation and leading to more stable hybridization.

Locked Nucleic Acids (LNAs) and their Impact on Hybridization Properties

Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring. nih.govglenresearch.com This bridge locks the sugar in a C3'-endo (North-type) conformation, which is ideal for binding to RNA targets. The synthesis of LNA-cytidine phosphoramidites follows a multi-step chemical pathway, starting from a suitable cytidine precursor that is then modified to introduce the bicyclic sugar structure before the final phosphitylation step to yield the reactive phosphoramidite.

The incorporation of LNA monomers into an oligonucleotide dramatically increases its thermal stability. glenresearch.com Each LNA modification can increase the melting temperature of a duplex by several degrees Celsius. This enhanced affinity allows for the design of shorter, more specific probes and antisense agents.

Research Findings on LNA-Modified Oligonucleotides: Studies have demonstrated that oligonucleotides containing LNA-cytidine exhibit unprecedented thermal stabilities when hybridized to complementary DNA and RNA strands, which allows for excellent mismatch discrimination. glenresearch.com For example, a single LNA modification can increase the Tm of a short duplex by as much as 4-8 °C. This high binding affinity makes LNA-modified oligonucleotides particularly useful for applications requiring high specificity, such as single nucleotide polymorphism (SNP) genotyping. glenresearch.com

Bridged Nucleic Acids (BNAs) through this compound Derivatives

Bridged Nucleic Acids (BNAs) are a broader class of conformationally locked nucleosides that include LNA as well as other bridging chemistries. acs.org These analogs are designed to fine-tune the properties of oligonucleotides for specific applications. For instance, 2',4'-BNANC is a second-generation BNA that contains a six-membered bridged structure with an N-O linkage. acs.org

The synthesis of BNA-cytidine phosphoramidites involves the chemical modification of a cytidine nucleoside to introduce the desired bridge, followed by the standard protection and phosphitylation steps to create a building block compatible with automated solid-phase oligonucleotide synthesis.

Hybridization Properties of BNA-Modified Oligonucleotides: Oligonucleotides incorporating 2',4'-BNANC monomers have shown equal or even higher binding affinity towards complementary RNA strands compared to LNA-modified oligonucleotides. acs.org Furthermore, they exhibit significantly enhanced nuclease resistance, surpassing even that of phosphorothioate-modified oligonucleotides. acs.org

Table 2: Comparison of Hybridization Properties of LNA and BNANC Modified Oligonucleotides

| Modification Type | ΔTm per modification vs. DNA/RNA duplex | Nuclease Resistance |

| LNA | +4 to +8 °C | High |

| 2',4'-BNANC | +5 to +9 °C | Very High |

Integration of Linkers and Labels for Functionalized Oligonucleotides

The versatility of phosphoramidite chemistry extends to the incorporation of a wide array of functional molecules, such as fluorescent dyes, quenchers, and biotin, at specific positions within an oligonucleotide. This is typically achieved by using a functionalized phosphoramidite in the final coupling step of solid-phase synthesis to modify the 5'-terminus, or by using a modified solid support for 3'-terminal labeling.

This compound is a key component in the synthesis of the main oligonucleotide chain, to which these functional linkers and labels are attached. The standard synthesis cycle allows for the sequential addition of the natural or modified nucleosides, and in the final step, a phosphoramidite bearing the desired label can be coupled to the free 5'-hydroxyl group of the growing chain.

For example, a fluorescent dye can be attached to a linker arm which is then converted into a phosphoramidite. This dye-phosphoramidite is then used in the last synthesis cycle to covalently attach the dye to the 5'-end of the oligonucleotide. This method allows for the efficient and site-specific labeling of synthetic nucleic acids for use in applications such as real-time PCR, fluorescence in situ hybridization (FISH), and microarray analysis.

Analytical and Quality Control Methodologies in Oligonucleotide Synthesis with Dmt Dc Bz Phosphoramidite

Spectroscopic Analysis for Reaction Monitoring (e.g., DMT Cation Monitoring)

A critical in-process control during solid-phase oligonucleotide synthesis is the monitoring of the coupling efficiency at each cycle. This is commonly achieved by quantifying the dimethoxytrityl (DMT) cation that is cleaved from the 5'-hydroxyl group of the growing oligonucleotide chain before the addition of the next phosphoramidite (B1245037).

The removal of the acid-labile DMT protecting group with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), results in the formation of a stable DMT carbocation. sigmaaldrich.comumich.edu This cation has a strong absorbance in the visible spectrum, producing a characteristic bright orange color. sigmaaldrich.comwikipedia.org The intensity of this color, measured spectrophotometrically at approximately 495-500 nm, is directly proportional to the amount of DMT cation released and, consequently, to the number of coupled molecules. sigmaaldrich.comwiley-vch.de By comparing the absorbance from each cycle, the efficiency of each coupling step can be determined in near real-time, allowing for the early detection of any issues with the synthesis process. umich.edu

Table 1: Spectroscopic Properties of DMT Cation for Reaction Monitoring

| Parameter | Value | Reference |

| Analyte | Dimethoxytrityl (DMT) Cation | sigmaaldrich.comwikipedia.org |

| Analytical Method | UV-Visible Spectrophotometry | wiley-vch.de |

| Wavelength of Maximum Absorbance (λmax) | ~495-500 nm | sigmaaldrich.comwiley-vch.de |

| Purpose | Quantify coupling efficiency in each synthesis cycle | umich.edu |

| Observation | Bright orange color | sigmaaldrich.com |

Chromatographic Purification Techniques

Chromatography is a cornerstone for the purification and analysis of synthetic oligonucleotides, separating the full-length product from synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and purity assessment of synthetic oligonucleotides. Reversed-phase HPLC (RP-HPLC) is particularly common and separates molecules based on their hydrophobicity. atdbio.com

In a strategy known as "trityl-on" purification, the final 5'-DMT group is intentionally left on the full-length oligonucleotide. atdbio.com This makes the desired product significantly more hydrophobic than the "failure" sequences, which lack the DMT group. atdbio.comgenecust.com When the crude mixture is passed through a reversed-phase column (e.g., C18), the DMT-on product is retained more strongly, allowing for its separation from the less hydrophobic, uncapped failure sequences. After the separation, the DMT group is chemically removed to yield the final, purified oligonucleotide. atdbio.com RP-HPLC is highly effective for purifying oligonucleotides up to approximately 50 bases in length. genecust.com

Ion-exchange chromatography (IEX) separates oligonucleotides based on the net negative charge of their phosphodiester backbone. elementlabsolutions.combio-works.com Since the number of phosphate (B84403) groups is directly proportional to the length of the oligonucleotide, IEX is an excellent method for separating the full-length product from shorter failure sequences (n-1, n-2, etc.). bio-works.comshimadzu.com

In anion-exchange chromatography, the stationary phase is positively charged and binds the negatively charged oligonucleotides. bio-works.com A salt gradient (e.g., using sodium chloride) is then applied to elute the bound molecules. elementlabsolutions.com Shorter oligonucleotides, having a lower negative charge, elute at lower salt concentrations, while the longer, more highly charged full-length product elutes at higher salt concentrations. bio-works.comshimadzu.com IEX is a high-resolution technique capable of achieving high purity and yield, making it suitable for large-scale purification. knauer.net

Table 2: Comparison of HPLC Purification Techniques for Oligonucleotides

| Technique | Principle of Separation | Primary Application | Key Advantage |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | "Trityl-on" purification of full-length products from failure sequences. | Excellent separation of DMT-containing species from non-DMT species. atdbio.com |

| Ion-Exchange Chromatography (IEX) | Net negative charge of the phosphate backbone | Separation of full-length oligonucleotides from shorter failure sequences (n-1). | High resolution based on oligonucleotide length; scalable. bio-works.comknauer.net |

Mass Spectrometry for Oligonucleotide Sequence and Structure Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic oligonucleotides. It provides a direct measurement of the molecular weight of the synthesized molecule, allowing for the confirmation that the correct product has been made. windows.net

The two most common MS techniques for oligonucleotide analysis are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS. technologynetworks.comcreative-proteomics.com

ESI-MS is often coupled with liquid chromatography (LC-MS) and is suitable for a wide range of oligonucleotide sizes, providing high accuracy. creative-proteomics.comox.ac.uk

MALDI-TOF MS is a high-throughput technique well-suited for oligonucleotides up to about 50 bases in length. technologynetworks.comcreative-proteomics.com

Beyond simply confirming the intact mass, tandem mass spectrometry (MS/MS) can be used to verify the nucleotide sequence. biopharmaspec.comnih.gov In this technique, the oligonucleotide ions are fragmented in the mass spectrometer, and the resulting fragment ions provide sequence-specific information. creative-proteomics.comnih.gov This is crucial for ensuring that the correct sequence was synthesized and for identifying any modifications or impurities. biopharmaspec.com

Electrophoretic Techniques for Oligonucleotide Sizing and Purity Verification

Electrophoretic methods separate oligonucleotides based on their size and are widely used for purity assessment.

Polyacrylamide Gel Electrophoresis (PAGE) is a classic, high-resolution method for separating oligonucleotides. Under denaturing conditions (e.g., using urea), the oligonucleotides migrate through the gel matrix based on their length, with shorter molecules moving faster. technologynetworks.com This allows for the visualization and quantification of the full-length product relative to shorter impurities.

Capillary Electrophoresis (CE) and Capillary Gel Electrophoresis (CGE) are more modern, automated techniques that offer high throughput and quantitative analysis. In CGE, a capillary is filled with a sieving polymer matrix, and the oligonucleotides are separated by size under a high electric field. windows.net CGE provides an accurate assessment of purity and length and can resolve single-base additions or deletions, making it a powerful quality control tool. windows.netresearchgate.net The combination of CE with mass spectrometry (CE-MS) further enhances characterization by providing both size and mass information in a single analysis. nih.gov

Table 3: Overview of Analytical Techniques for Oligonucleotide QC

| Technique | Primary Measurement | Information Provided |

| DMT Cation Monitoring | UV Absorbance | In-process coupling efficiency |

| RP-HPLC | Retention Time (Hydrophobicity) | Purity, Isolation of full-length product |

| Ion-Exchange Chromatography | Retention Time (Charge) | Purity, Removal of n-1 shortmers |

| Mass Spectrometry (ESI, MALDI) | Mass-to-Charge Ratio | Molecular weight confirmation, Impurity identification, Sequence verification (MS/MS) |

| Capillary Gel Electrophoresis (CGE) | Migration Time (Size) | Purity, Length verification, Quantification of impurities |

Future Directions and Emerging Research Avenues in Dmt Dc Bz Phosphoramidite Chemistry

Development of Novel and Orthogonal Protecting Group Strategies

The benzoyl (Bz) protecting group for the exocyclic amine of cytidine (B196190) has been a mainstay in phosphoramidite (B1245037) chemistry. However, the drive for more complex oligonucleotide structures, including those with sensitive modifications, has spurred research into new protecting groups with orthogonal deprotection schemes. Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups on the nucleobase, sugar, or phosphate (B84403) backbone.

Emerging research is focused on developing protecting groups that are labile under milder conditions than the standard ammonia (B1221849) or methylamine (B109427) treatments required for benzoyl deprotection. This is particularly crucial for the synthesis of oligonucleotides containing sensitive functional moieties, such as certain fluorescent dyes or complex ligands. For instance, researchers are exploring photolabile, fluoride-labile, and enzymatically cleavable protecting groups. These strategies offer the potential for deprotection with high specificity and minimal damage to the final oligonucleotide product.

Another avenue of investigation involves thermolytic protecting groups, which can be removed by heat. FDA researchers have developed a class of 2-pyridyl-substituted hydroxyl-protecting groups that can be efficiently cleaved under mild thermolytic conditions at 90°C without the use of harsh chemicals. fda.gov This approach not only avoids acidic or basic conditions but also offers the potential for monitoring coupling efficiency through the use of fluorescent thermolytic groups. fda.gov

The development of new protecting groups for the 5'-hydroxyl function that avoid acid treatment is also a key area of research. One novel approach utilizes a tritylthio group, which allows for the deprotection of the 5'-hydroxyl and the oxidation of the phosphite (B83602) intermediate to be performed simultaneously in a single step with a mild aqueous iodine solution. nih.gov

These advancements in protecting group chemistry are critical for expanding the toolkit of nucleic acid chemists, enabling the synthesis of highly functionalized and complex oligonucleotides for a new generation of applications.

| Protecting Group Strategy | Deprotection Condition | Key Advantages | Potential Applications |

| Photolabile Groups | UV Light | High spatial and temporal control of deprotection. | Microarray synthesis, light-directed synthesis of complex DNA structures. |

| Fluoride-Labile Groups | Fluoride Ions | Mild and orthogonal to standard acid/base labile groups. | Synthesis of RNA and modified oligonucleotides with sensitive functionalities. |

| Enzymatically Cleavable Groups | Specific Enzymes | High specificity and biocompatible deprotection conditions. | In situ synthesis and deprotection, applications in synthetic biology. |

| Thermolytic Groups | Heat (e.g., 90°C) | Avoids harsh chemical reagents (acids/bases). fda.gov | Synthesis of sensitive oligonucleotides, potential for real-time synthesis monitoring. fda.gov |

| Acid-Free 5'-Hydroxyl Protection | Mild Oxidative Conditions | Eliminates acid-induced depurination, reduces steps in the synthesis cycle. nih.gov | Improved synthesis of long or acid-sensitive oligonucleotides. |

Advancements in High-Throughput and Large-Scale Oligonucleotide Synthesis Technologies

The demand for synthetic oligonucleotides in fields ranging from therapeutics to data storage is driving significant innovation in synthesis hardware and methodologies. The traditional column-based synthesis, while reliable, is being challenged by technologies that offer higher throughput and greater scalability.

High-Throughput Synthesis: Microarray-based synthesis has emerged as a powerful technology for the parallel synthesis of thousands to millions of unique oligonucleotide sequences on a single chip. girindus.com This miniaturization drastically reduces reagent consumption and cost per base, making it ideal for applications requiring large libraries of oligonucleotides, such as CRISPR guide RNA screening and synthetic biology. girindus.comlongdom.org Companies like Twist Bioscience have commercialized silicon-based platforms that allow for high-density, parallel synthesis. twistbioscience.com

Large-Scale Synthesis: For therapeutic applications, the need for gram-to-kilogram quantities of oligonucleotides has spurred the development of more efficient large-scale manufacturing processes. bioprocessonline.combachem.com While solid-phase synthesis remains a dominant method, it faces challenges in scalability and sustainability due to the large volumes of solvents and reagents required. manchester.ac.ukpwc.co.uk To address this, innovations such as continuous flow synthesis are being explored. lucintel.com These systems offer improved reaction kinetics and have the potential to increase yield and cost-effectiveness for large-scale production. lucintel.com

The evolution of synthesis platforms is also being driven by automation. Automated pipetting workstations and integrated liquid handling systems are reducing manual labor, increasing reproducibility, and accelerating the design-build-test cycle in synthetic biology. researchgate.netbiobasic.com

| Synthesis Technology | Key Features | Primary Applications | Future Trends |

| Column-Based Synthesis | Reliable for single, high-purity oligonucleotides. | Research-scale synthesis, diagnostics, primer/probe production. | Optimization for greener solvents and improved efficiency. |

| Microarray-Based Synthesis | Massively parallel synthesis of thousands to millions of sequences. | DNA data storage, CRISPR libraries, synthetic gene construction. nih.gov | Increasing oligonucleotide length and fidelity, integration with sequencing. |

| Continuous Flow Synthesis | Continuous process offering potential for higher yields and scalability. lucintel.com | Large-scale manufacturing of therapeutic oligonucleotides. lucintel.com | Process optimization, development of more robust hardware. |

| Automated Liquid Handling Platforms | Integration of synthesis, purification, and analysis. researchgate.net | High-throughput screening, synthetic biology workflows. biobasic.com | Increased integration with AI and machine learning for design and optimization. |

Expansion of Modified Nucleosides for Next-Generation Therapeutic Applications

Chemical modification of nucleosides is a cornerstone of modern oligonucleotide therapeutics, imparting drug-like properties such as enhanced stability, increased binding affinity, and improved pharmacokinetic profiles. nih.govpatsnap.com While DMT-dC(bz) phosphoramidite represents a fundamental building block, the future of oligonucleotide drugs lies in the strategic incorporation of a diverse array of modified nucleosides.

Second and third-generation antisense oligonucleotides (ASOs) routinely incorporate modifications to the sugar moiety, such as 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F) groups. researchgate.netnih.gov These modifications increase nuclease resistance and binding affinity to the target RNA. youtube.com Locked Nucleic Acid (LNA) and constrained ethyl (cEt) modifications, which feature a methylene (B1212753) bridge that locks the ribose ring in an A-form conformation, provide even greater increases in binding affinity. nih.govresearchgate.net

The success of mRNA vaccines has highlighted the critical role of modified nucleosides, such as N1-methylpseudouridine, in reducing the immunogenicity of synthetic mRNA and enhancing its translational efficiency. nih.govfrontiersin.orgnih.gov Future research will likely focus on the discovery and development of novel nucleoside modifications that further fine-tune these properties, potentially leading to mRNA therapeutics with lower doses and improved safety profiles. pharmatimes.com

The design of next-generation oligonucleotide therapeutics often involves creating "gapmer" or "mixmer" structures, which are chimeric molecules containing different types of modified nucleosides in specific regions of the sequence to optimize function. nih.gov For example, a gapmer ASO may have nuclease-resistant modified wings to protect the molecule and a central DNA gap to recruit RNase H for target degradation. youtube.comidtdna.com

| Nucleoside Modification | Chemical Feature | Therapeutic Advantage | Examples of Application |

| 2'-O-Methoxyethyl (2'-MOE) | Methoxyethyl group at the 2' position of the ribose sugar. | Increased nuclease resistance and binding affinity. nih.gov | Antisense Oligonucleotides (ASOs). patsnap.com |

| Locked Nucleic Acid (LNA) | Methylene bridge between the 2'-O and 4'-C of the ribose. | Unprecedented binding affinity and stability. nih.gov | ASOs, siRNAs, diagnostic probes. pharmafocuseurope.com |

| N1-methylpseudouridine (m1Ψ) | Isomer of uridine (B1682114) with a methyl group. | Reduced immunogenicity and enhanced translation of mRNA. nih.govnih.gov | mRNA vaccines and therapeutics. nih.gov |

| 5-Methyl-dC | Methyl group at the 5th position of the cytosine base. | Reduces CpG-mediated immune responses. idtdna.com | ASOs with CpG motifs. |

| Phosphorothioate (B77711) (PS) Backbone | A non-bridging oxygen in the phosphate backbone is replaced with sulfur. | Increased nuclease resistance. youtube.com | The most common backbone modification in ASOs. researchgate.net |

Green Chemistry Approaches in Phosphoramidite Synthesis and Deprotection

The large-scale synthesis of oligonucleotides presents significant environmental challenges, primarily due to the extensive use of hazardous organic solvents and reagents. manchester.ac.uk Consequently, there is a growing emphasis on developing greener and more sustainable manufacturing processes.

Research in this area is multifaceted, addressing various stages of the synthesis and deprotection cycle. One key focus is the replacement of traditional, hazardous solvents with more environmentally benign alternatives. huarenscience.comrsc.org Efforts are also underway to minimize waste by recovering and reusing valuable materials, such as the DMT protecting group and excess phosphoramidite reagents. nih.gov

Atom-efficient reactions and the use of catalytic processes are central tenets of green chemistry. huarenscience.com In the context of phosphoramidite synthesis, this includes exploring the use of catalysts based on earth-abundant metals to replace less sustainable options. huarenscience.com Furthermore, biocatalysis and enzymatic approaches are emerging as powerful tools. huarenscience.com Enzymes offer high specificity and can operate in aqueous environments under mild conditions, potentially revolutionizing aspects of nucleoside and oligonucleotide synthesis. manchester.ac.uk

The deprotection step, which traditionally uses harsh reagents like concentrated ammonia, is another target for green innovation. The development of protecting groups that can be removed under milder, more environmentally friendly conditions is a critical area of research, as discussed in section 6.1. By integrating these green chemistry principles, the goal is to create a more sustainable and cost-effective lifecycle for oligonucleotide manufacturing. bioprocessonline.com

| Green Chemistry Strategy | Description | Environmental Benefit |

| Safer Solvents | Replacing hazardous solvents like dichloromethane (B109758) and toluene (B28343) with greener alternatives. huarenscience.comnih.gov | Reduced toxicity and environmental pollution. |

| Renewable Feedstocks | Exploring the use of bio-based starting materials for nucleoside synthesis. huarenscience.com | Reduced reliance on fossil fuels and finite resources. |

| Waste Minimization & Recycling | Implementing methods to recover and reuse reagents like phosphoramidites and the DMT group. nih.govresearchgate.net | Improved atom economy and reduced chemical waste. |

| Biocatalysis | Utilizing enzymes for specific steps in the synthesis process. huarenscience.com | Enables reactions in aqueous media under mild conditions, reducing energy consumption and waste. |

| Energy Efficiency | Optimizing reaction conditions and exploring continuous flow processes to reduce energy consumption. | Lower carbon footprint of the manufacturing process. |

Integration with Emerging Nucleic Acid Technologies and Synthetic Biology Platforms

The precision and programmability of phosphoramidite chemistry make it an enabling technology for a wide range of emerging fields beyond therapeutics. The ability to synthesize custom DNA and RNA sequences is fundamental to the advancement of synthetic biology, DNA-based data storage, and nucleic acid nanotechnology.

In synthetic biology , phosphoramidite-based synthesis is used to create synthetic genes, genetic circuits, and even entire genomes. sbsgenetech.com High-throughput synthesis platforms are crucial for building and testing large libraries of genetic variants to engineer novel biological functions. twistbioscience.comresearchgate.net

DNA-based data storage is a revolutionary concept that leverages the high density and long-term stability of DNA to store digital information. nih.govrsc.orgnih.gov This technology relies on the ability to rapidly and affordably synthesize vast numbers of unique oligonucleotide sequences, a challenge that is driving innovation in high-throughput phosphoramidite chemistry. frontiersin.org

Nucleic acid nanotechnology involves the design and self-assembly of DNA and RNA into complex, two- and three-dimensional structures (DNA origami). These nanostructures have potential applications in drug delivery, biosensing, and molecular computing. The precise synthesis of the constituent oligonucleotide strands is the first and most critical step in creating these intricate architectures.

As these fields mature, the demand for longer, more accurate, and more complex nucleic acid sequences will continue to grow. This will necessitate further integration of phosphoramidite chemistry with robotics, automation, and data science to create fully automated platforms for the design, synthesis, and application of synthetic nucleic acids.

| Emerging Field | Role of Phosphoramidite Chemistry | Key Research Focus |

| Synthetic Biology | Synthesis of genes, genetic circuits, and genomes. sbsgenetech.com | Increasing synthesis speed and accuracy for large DNA constructs. |

| DNA-Based Data Storage | Writing digital data into DNA by synthesizing specific oligonucleotide sequences. nih.govrsc.org | Drastically reducing the cost and increasing the throughput of DNA synthesis. frontiersin.org |

| Nucleic Acid Nanotechnology | Creating the building blocks for self-assembling DNA and RNA nanostructures. | Synthesis of modified oligonucleotides to create functional nanodevices. |

| Advanced Diagnostics | Production of high-fidelity probes and primers for sensitive detection methods. | Incorporating novel labels and modifications for enhanced signal and specificity. |

| Aptamer Development | Synthesis of large libraries of oligonucleotides for selection of high-affinity aptamers. | Development of chemically modified aptamers with improved stability and therapeutic potential. |

Q & A

Q. How can coupling efficiency of DMT-dC(bz) Phosphoramidite be optimized in oligonucleotide synthesis?

Methodological Answer: Coupling efficiency depends on reaction time, activator concentration, and solvent quality. Use tetrazole or a derivative (e.g., 0.45 M in acetonitrile) as an activator for efficient phosphoramidite coupling. Evidence suggests that this compound exhibits stability comparable to standard amidites (e.g., dA(bz), dT) in solution, enabling direct substitution in synthesis protocols . Monitor coupling yields via trityl cation assays and adjust oxidation steps (e.g., 0.02 M iodine/water/pyridine) to minimize side reactions .

Q. What criteria should guide the selection of protecting groups (e.g., Bz vs. Ac) for this compound in methylation studies?

Methodological Answer: The benzoyl (Bz) group is preferred for methylation-resistant applications due to its stability under acidic and basic conditions, whereas acetyl (Ac) groups enable faster deprotection. For methylation-sensitive workflows, Bz protection minimizes unintended base modification during ammonia or methylamine treatment (1–2 hours at 65°C). Compare deprotection kinetics using HPLC to validate compatibility with downstream assays .

Q. How do researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Validate purity via:

- Reverse-phase HPLC : Ensure >98% purity with retention time matching reference standards. Monitor for impurities like chlorinated derivatives (e.g., at 20.4–20.6 min retention) .

- ³¹P NMR : Confirm absence of HMT impurities (≤0.1% at ~146 ppm) and P(III) species .

- Mass spectrometry (MS/MS) : Detect molecular ions (e.g., m/z 990.0 for [M+H]⁺) and fragmentation patterns to verify structure .

Advanced Research Questions

Q. How can researchers address diastereoisomer formation during this compound purification?

Methodological Answer: Diastereoisomers arise during phosphoramidation due to chiral phosphorus centers. Use preparative normal-phase HPLC with mobile phases like ethyl acetate/dichloromethane (65:35) and 0.33% methanol additive to resolve isomers. Avoid triethylamine (TEA), which reduces resolution. Collect fractions corresponding to distinct peaks (Figure 2 in ) and confirm stereochemistry via ³¹P NMR .

Q. What strategies mitigate impurities such as chlorinated byproducts in this compound synthesis?

Methodological Answer: Chlorinated impurities (e.g., Chlorinated this compound) form via side reactions with solvents like dichloromethane. Mitigate by:

- Using ultra-pure, halogen-free solvents.

- Incorporating MS/MS-based impurity profiling (e.g., m/z 990.0 → 915–926 fragments) to detect and quantify contaminants .

- Optimizing reaction stoichiometry to minimize excess reagent interactions .

Q. How can this compound be modified for enhanced stability in automated synthesizers?

Methodological Answer:

- Solvent compatibility : Use anhydrous acetonitrile to prevent hydrolysis.

- Synthesizer configuration : Ensure compatibility with ABI/Proligo systems by adjusting dwell times and valve settings .

- Stabilizing additives : Include antioxidants (e.g., 2,6-di-tert-butyl-4-methylphenol) in storage solutions to prolong shelf life .

Q. What thermodynamic considerations apply when designing phosphoramidation protocols for modified nucleosides?

Methodological Answer: Phosphoramidation is exothermic; control reaction temperature (20–25°C) to prevent thermal degradation. Use kinetic studies to determine activation energy (Eₐ) for coupling steps. For modified amidites (e.g., 2′-fluoro analogs), adjust solvent polarity (e.g., THF/acetonitrile mixtures) to balance reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten